molecular formula C15H20N2 B7869778 Azepan-1-yl(4-methylphenyl)acetonitrile

Azepan-1-yl(4-methylphenyl)acetonitrile

Cat. No.: B7869778
M. Wt: 228.33 g/mol
InChI Key: XBASMRONVHKGAE-UHFFFAOYSA-N
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Description

Azepan-1-yl(4-methylphenyl)acetonitrile is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an azepane ring and a 4-methylphenyl group attached to an acetonitrile moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with azepane and 4-methylbenzaldehyde.

  • Reaction Steps: The reaction involves the formation of an imine intermediate, followed by a nucleophilic addition of the cyanide ion to form the final product.

  • Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the azepane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.

  • Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield azepan-1-yl(4-methylphenyl)acetamide.

  • Reduction Products: Reduction can produce azepan-1-yl(4-methylphenyl)ethylamine.

  • Substitution Products: Substitution can lead to azepan-1-yl(4-methylphenyl)azide.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Azepan-1-yl(4-methylphenyl)acetonitrile is being investigated for its potential as:

  • Antiviral Agents : Research has indicated that related compounds can inhibit viral replication, making them candidates for antiviral drug development.
  • Anticancer Properties : Studies show that compounds with similar structures exhibit significant anticancer activities, particularly against various tumor cell lines. For instance, derivatives have been reported to induce apoptosis in lung cancer (A549) and glioma (C6) cells .

2. Biological Research

The compound is utilized in various biological assays, including:

  • Enzyme Inhibition Studies : It has been explored for its ability to inhibit specific enzymes linked to disease pathways, such as matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .
  • Receptor Binding Studies : Its interaction with neurotransmitter receptors is being studied to understand its potential neuroprotective effects against neurodegenerative diseases .

3. Industrial Applications

This compound serves as a building block in the synthesis of more complex molecules, including:

  • High-Energy Materials : Its derivatives are being researched for applications in materials science, particularly in creating compounds with high energy densities .
  • Pharmaceutical Intermediates : The compound is used in the synthesis of various pharmaceutical agents, including estrogen receptor modulators .

Case Study 1: Anticancer Activity

A study published in Nature demonstrated that azepane derivatives exhibited potent antiproliferative effects against cancer cell lines. The findings highlighted the compound's ability to disrupt cell cycle progression and promote apoptosis through specific molecular pathways .

Case Study 2: Neuroprotective Effects

Research conducted at Osaka University explored the neuroprotective potential of azepane compounds. The study found that certain derivatives could modulate neurotransmitter systems, offering protection against neuronal damage in models of neurodegeneration .

Activity TypeRelated CompoundsObserved Effects
AntiviralAzepan derivativesInhibition of viral replication
AnticancerPyrimidine analogsInduction of apoptosis
NeuroprotectiveAzepane-based compoundsModulation of neurotransmitter systems

Table 2: Synthesis Pathways

Compound NameStarting MaterialsReaction Conditions
This compoundCyanomethoxybenzyl halidesAlkylation with chloroacetonitrile
Bazedoxifene acetate4-Hydroxybenzyl alcoholColumn chromatography for purification

Mechanism of Action

The mechanism by which Azepan-1-yl(4-methylphenyl)acetonitrile exerts its effects involves:

  • Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

  • Pathways Involved: It may modulate signaling pathways related to cellular processes such as apoptosis, cell proliferation, and metabolism.

Comparison with Similar Compounds

  • Azepan-1-yl(3-methylphenyl)acetonitrile: Similar structure with a different position of the methyl group on the phenyl ring.

  • Azepan-1-yl(2-methylphenyl)acetonitrile: Another positional isomer with the methyl group at a different position on the phenyl ring.

Uniqueness: Azepan-1-yl(4-methylphenyl)acetonitrile is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to its isomers.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Biological Activity

Azepan-1-yl(4-methylphenyl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a seven-membered azepane ring linked to a 4-methylphenyl group and an acetonitrile functional group. The molecular formula is C13H16N2, and it has a molecular weight of 204.28 g/mol.

The biological activity of azepan derivatives often involves interactions with various biological targets, including enzymes and receptors. The specific mechanism for this compound has not been extensively characterized; however, related compounds have demonstrated significant interactions with protein kinases and other cellular pathways.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameTargetIC50 (μM)Selectivity
This compoundUnknownTBDTBD
4-Acetylpiperazin-1-ylCDK90.20>100-fold over CDK1
3-(Azepan-1-ylsulfonyl)-4-methylanilinePRMT512Moderate

Antiproliferative Effects

Recent studies have indicated that azepane derivatives can exhibit antiproliferative effects against various cancer cell lines. In one study, compounds structurally similar to this compound showed GI50 values in the nanomolar range, suggesting potent anticancer activity while maintaining low toxicity in non-tumoral cells .

Case Studies

  • Inhibition of Protein Kinases : A series of azepane derivatives were screened for their ability to inhibit cyclin-dependent kinases (CDKs). Compounds demonstrated selectivity for CDK9 over CDK1, indicating potential therapeutic applications in cancer treatment .
  • PRMT5 Inhibition : Another study identified analogs of azepan compounds that effectively inhibited PRMT5, a target implicated in various cancers. The analogs displayed promising IC50 values, suggesting that modifications to the azepane structure could enhance potency .

Toxicity and Safety Profile

The toxicity profile of azepan derivatives is crucial for their development as therapeutic agents. Initial assessments have shown that certain derivatives exhibit low toxicity in non-cancerous cell lines, which is a positive indicator for further development . However, detailed toxicological studies are required to establish safety in vivo.

Properties

IUPAC Name

2-(azepan-1-yl)-2-(4-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-13-6-8-14(9-7-13)15(12-16)17-10-4-2-3-5-11-17/h6-9,15H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBASMRONVHKGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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